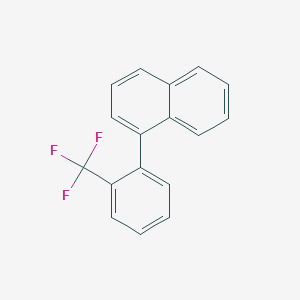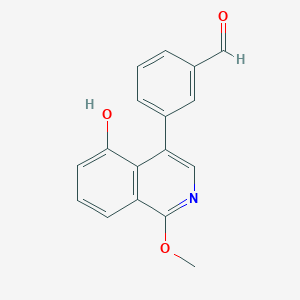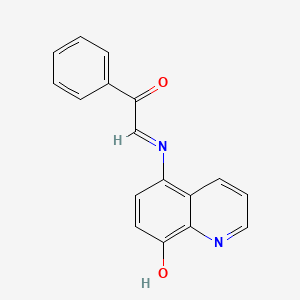
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid is a chemical compound with the molecular formula C13H15N3O4 and a molecular weight of 277.28 g/mol . This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid typically involves the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with an appropriate amino acid or dipeptide . The reaction conditions often include boiling the initial compound with the corresponding amino acid in the presence of a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It has been studied for its potential antiamoebic activity against Acanthamoeba castellanii.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in conditions such as Alzheimer’s disease . Additionally, it has moderate antiamyloid properties, reducing the aggregation of β-amyloid particles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxyquinazolin-4(3H)-one: A precursor to 3-((6,7-Dimethoxyquinazolin-4-yl)amino)propanoic acid with similar biological activities.
3-Aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives: These compounds have shown antiamoebic activity and are structurally related to this compound.
Uniqueness
This compound is unique due to its specific combination of a quinazolinone core with an amino acid side chain. This structure imparts distinct biological activities, such as acetylcholinesterase inhibition and antiamyloid properties, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C13H15N3O4 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
3-[(6,7-dimethoxyquinazolin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-19-10-5-8-9(6-11(10)20-2)15-7-16-13(8)14-4-3-12(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
JCXMTYKPWXARON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)
![Ethyl 3-[(diethylamino)methyl]-1h-indole-2-carboxylate](/img/structure/B11846784.png)


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)


![1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)


![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)



